molecular formula C14H17N3O B8610074 6-Methoxy-2-piperazin-1-yl-quinoline

6-Methoxy-2-piperazin-1-yl-quinoline

Cat. No.: B8610074
M. Wt: 243.30 g/mol
InChI Key: CAQRXQFEWPUTBK-UHFFFAOYSA-N
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Description

6-Methoxy-2-piperazin-1-yl-quinoline is a prominent chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in the design and synthesis of new quinoline-piperazine hybrid molecules, which are evaluated for their potent biological activities . Current scientific investigations focus on its application in creating compounds with efficacy against a range of Gram-positive and Gram-negative bacterial pathogens . Notably, this quinoline-piperazine backbone has been utilized to develop derivatives that demonstrate significant in vitro antituberculosis activity, showing promise against both virulent and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis . Some synthesized hybrids have exhibited minimum inhibitory concentration (MIC) values lower than established first-line and second-line TB drugs, positioning them as promising candidates for further development as antibiotics targeting multi-drug resistant TB (MDR-TB) . The structural motif of piperazine conjugated to quinoline is a recognized framework in antitubercular drug discovery, contributing to the permeability and target interaction of potential drug molecules . Researchers leverage this compound as a versatile building block to generate targeted libraries of sulfonamide and amide derivatives, exploring structure-activity relationships to optimize potency and selectivity against resistant pathogens .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

6-methoxy-2-piperazin-1-ylquinoline

InChI

InChI=1S/C14H17N3O/c1-18-12-3-4-13-11(10-12)2-5-14(16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3

InChI Key

CAQRXQFEWPUTBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-Methoxy-2-piperazin-1-yl-quinoline with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents TPSA (Ų) Log P Solubility (mg/ml) Bioavailability Score
This compound* C₁₄H₁₆N₃O 242.30 6-OCH₃, 2-piperazine ~45 ~2.0 ~0.3† 0.55‡
2-(Piperazin-1-yl)quinoline C₁₃H₁₅N₃ 213.28 2-piperazine 28.16 1.84 0.305 0.55
6-Chloro-2-(2-methylphenyl)-4-quinolinyl-[4-(2-pyrimidinyl)-1-piperazinyl]methanone C₂₆H₂₃ClN₆O 470.95 6-Cl, 2-(2-methylphenyl), 4-carbonyl-piperazine 70.13 3.5 (est.) N/A N/A
2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline C₁₁H₁₀ClN₃O 235.67 6-OCH₃, 3-hydrazine, 2-Cl 58.7 2.28 N/A N/A
6-Methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline C₂₀H₂₅N₃O₂S 371.5 6-OCH₃, 2-piperidine-thiomorpholine 65.6 2.8 (est.) N/A N/A

*Inferred data; †Estimated from 2-(Piperazin-1-yl)quinoline solubility ; ‡Assumed similar to 2-(Piperazin-1-yl)quinoline.

Key Observations:
  • TPSA and Solubility: The methoxy group in this compound increases TPSA compared to 2-(Piperazin-1-yl)quinoline, likely reducing BBB permeability but improving aqueous solubility .
  • Lipophilicity : Log P values suggest moderate lipophilicity, balancing membrane permeability and solubility. The thiomorpholine derivative has higher Log P due to sulfur, enhancing lipid bilayer interaction.
  • Bioavailability: Piperazine-containing compounds generally exhibit moderate bioavailability (e.g., 0.55 for 2-(Piperazin-1-yl)quinoline), attributed to their balanced physicochemical properties .

Structural Modifications and Activity Trends

  • Piperazine vs. Hydrazine : Replacing hydrazine with piperazine improves metabolic stability and solubility, as seen in antipsychotic drug design .
  • Methoxy vs. Chloro : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter electronic density, affecting binding to DNA (e.g., antimalarial activity) or enzymes .

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-2-piperazin-1-yl-quinoline, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 6-methoxyquinoline precursor with piperazine under nucleophilic aromatic substitution conditions. For example, 6-chloroquinoline derivatives react with piperazine in anhydrous ethanol or dichloromethane at reflux temperatures (60–80°C) to form the piperazine-substituted product. Optimizing molar ratios (e.g., excess piperazine) and reaction time (12–24 hours) minimizes side products like bis-alkylated derivatives . Industrial-scale methods may employ continuous flow reactors to enhance reproducibility and yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy at C6 and piperazine at C2) via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) and coupling patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally analogous compounds like (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine, where N–H⋯O and N–H⋯N interactions stabilize layers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of bond angles, torsion angles, and non-covalent interactions. For example, in a related quinoline derivative, SCXRD revealed planar quinoline rings (r.m.s. deviation: 0.014 Å) and intermolecular hydrogen bonds (N–H⋯O, 2.89 Å) critical for stability . This method is indispensable for validating computational models or correcting misassigned regiochemistry.

Q. What strategies optimize the pharmacological activity of this compound derivatives?

  • Structure-activity relationship (SAR) studies : Modifying the piperazine moiety (e.g., introducing phenyl or trifluoromethyl groups) enhances target affinity. For instance, 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)quinoline derivatives showed improved anti-inflammatory activity due to hydrophobic interactions with binding pockets .
  • Bioisosteric replacement : Replacing methoxy with ethoxy or halogens (e.g., Cl) can alter metabolic stability without compromising activity .

Q. How should researchers address contradictory data in biological assays for this compound?

  • Dose-response validation : Ensure activity is concentration-dependent and reproducible across multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) .
  • Control experiments : Rule out assay-specific artifacts (e.g., solvent toxicity in cell-based assays) .
  • Computational docking : Cross-validate experimental results with molecular dynamics simulations to confirm binding modes .

Q. What methodologies are recommended for analyzing metabolic stability and toxicity?

  • In vitro microsomal assays : Use liver microsomes (human/rodent) to measure CYP450-mediated degradation rates .
  • Ames test : Assess mutagenicity via bacterial reverse mutation assays .
  • ADMET prediction tools : Apply software like SwissADME to estimate bioavailability and blood-brain barrier permeability .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies between computational predictions and experimental results?

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to account for solvent effects or protonation states .
  • Synchrotron-based crystallography : High-resolution data (≤1.0 Å) can resolve subtle conformational differences missed in initial models .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Piperazine molar ratio1.5–2.0 equivalentsIncreases yield by 20–30%
Reaction temperature60–80°CPrevents decomposition
SolventAnhydrous ethanolEnhances solubility

Q. Table 2: Pharmacological Activity of Derivatives

DerivativeBiological ActivityKey Modification
4-TrifluoromethylAnti-inflammatory (IC₅₀: 1.2 μM)Hydrophobic CF₃ group
6-Ethoxy analogAnticancer (GI₅₀: 8.5 μM)Improved metabolic stability

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